molecular formula C48H74O14 B10798982 (1R,4S,5'S,6R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

(1R,4S,5'S,6R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Cat. No.: B10798982
M. Wt: 875.1 g/mol
InChI Key: AZSNMRSAGSSBNP-MYIFGNDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK933, also known as Ivermectin, is a broad-spectrum anti-parasite agent. It is widely used for its potent antiviral activity towards both HIV-1 and dengue virus. Ivermectin is a positive allosteric effector of P2X4 and the α7 neuronal nicotinic acetylcholine receptor. It also inhibits bovine herpesvirus1 replication and DNA polymerase nuclear import .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ivermectin is synthesized from avermectin, a naturally occurring compound produced by the bacterium Streptomyces avermitilis. The synthesis involves several steps, including fermentation, extraction, and chemical modification. The fermentation process is carried out under controlled conditions to maximize the yield of avermectin. The extracted avermectin is then chemically modified to produce Ivermectin .

Industrial Production Methods: Industrial production of Ivermectin involves large-scale fermentation of Streptomyces avermitilis, followed by extraction and purification processes. The fermentation is typically carried out in bioreactors under optimized conditions to ensure high yield and purity. The extracted product undergoes several purification steps, including crystallization and chromatography, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ivermectin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its modification and functionalization in different applications.

Common Reagents and Conditions:

    Oxidation: Ivermectin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction of Ivermectin can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving Ivermectin often use reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of Ivermectin, which can be used for different therapeutic and research purposes .

Scientific Research Applications

Ivermectin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying the mechanisms of action of anti-parasitic agents.

    Biology: Investigated for its effects on various biological pathways and its potential as a therapeutic agent for different diseases.

    Medicine: Widely used in the treatment of parasitic infections, including river blindness, scabies, and strongyloidiasis. It is also being studied for its potential use in treating viral infections like COVID-19.

    Industry: Employed in veterinary medicine for the prevention and treatment of parasitic infections in animals.

Mechanism of Action

Ivermectin exerts its effects by binding selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells. This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization and paralysis of the parasite. Additionally, Ivermectin inhibits the binding of Impα/β1 to NS5, which is crucial for the nuclear import of viral proteins .

Comparison with Similar Compounds

    Albendazole: Another anti-parasitic agent used for treating a variety of parasitic worm infestations.

    Mebendazole: Used to treat infections caused by worms such as whipworm, pinworm, roundworm, and hookworm.

    Praziquantel: Effective against a wide range of parasitic worms, particularly schistosomes.

Uniqueness of Ivermectin: Ivermectin is unique due to its broad-spectrum activity against a wide range of parasites and its potent antiviral properties. Unlike other anti-parasitic agents, Ivermectin has shown significant efficacy against viruses like HIV-1 and dengue virus, making it a versatile compound in both parasitology and virology .

Properties

Molecular Formula

C48H74O14

Molecular Weight

875.1 g/mol

IUPAC Name

(1R,4S,5'S,6R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43?,44-,45+,47+,48+/m0/s1

InChI Key

AZSNMRSAGSSBNP-MYIFGNDGSA-N

Isomeric SMILES

CC[C@H](C)C1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Origin of Product

United States

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